3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
PZJPNKKRMNFDQJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1C(C(C=CO1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Cycloaddition of α,β-Unsaturated Carbonyl Compounds and Vinyl Ethers
Reaction Mechanism and Catalysts
The most widely documented method involves the [4+2] cycloaddition of α,β-unsaturated carbonyl compounds (e.g., acrolein derivatives) with vinyl ethers. This reaction is catalyzed by Lewis acids such as zinc chloride, aluminum chloride, or tungstic acid, which accelerate the Diels-Alder-like cyclization. For example:
$$
\text{RCH=CHCHO} + \text{CH}2=\text{CHOR}' \xrightarrow{\text{ZnCl}2} \text{Dihydropyran derivative}
$$
Zinc-based catalysts are preferred for their ability to suppress polymerization side reactions, which are prevalent at elevated temperatures (>150°C).
Optimization of Reaction Conditions
- Temperature : 70–200°C, with higher temperatures (>150°C) risking decomposition but lower temperatures (<100°C) requiring extended reaction times.
- Solvent : Anhydrous toluene or xylene to prevent hydrolysis of the vinyl ether.
- Yield : Unquantified in patents, but prior art without catalysts reported <50% yields due to polymerization.
Table 1: Catalytic Methods Comparison
Thermal Elimination of 2-Alkoxytetrahydropyrans
Mechanism and Process Design
This method involves the elimination of alcohols from 2-alkoxytetrahydropyrans at high temperatures (150–350°C) in mineral oil (e.g., gas oil or vacuum residues). The reaction proceeds via retro-Michael cleavage:
$$
\text{2-Alkoxytetrahydropyran} \xrightarrow{\Delta} \text{3,4-Dihydro-2H-pyran} + \text{R-OH}
$$
Mineral oil acts as a heat transfer medium and traps byproducts like polymers, enabling continuous product removal.
Key Parameters
- Temperature : 150–350°C, with optimal yields at 250°C.
- Residence Time : <10 minutes to minimize decomposition.
- Yield : ~60–70% in pilot-scale trials.
Table 2: Thermal Elimination Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 250–300°C | Higher temperatures increase rate |
| Mineral Oil Type | Vacuum gas oil | Reduces coking |
| Inert Gas Flow | Nitrogen, 0.5 L/min | Enhances product removal |
Stereochemical Control in Synthesis
Comparative Analysis of Methods
Advantages and Limitations
Industrial Applicability
Catalytic methods are preferred for pharmaceutical intermediates requiring precise stereochemistry, while thermal elimination suits bulk production of racemic mixtures.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran is utilized as a reagent in organic synthesis. Its structure allows it to participate in various reactions, including:
- Formation of Pyran Derivatives : It can serve as a precursor for synthesizing more complex pyran derivatives, which are important in pharmaceuticals and agrochemicals.
- Alkylation Reactions : The methoxy groups enhance its reactivity in alkylation processes, making it useful for creating branched-chain compounds.
Medicinal Chemistry
Potential Pharmacological Properties
Research indicates that compounds similar to this compound may exhibit various biological activities:
- Antioxidant Activity : Studies suggest that derivatives of this compound can act as antioxidants, potentially offering protective effects against oxidative stress.
- Antimicrobial Properties : There is evidence that related pyran compounds possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Materials Science
Applications in Polymer Chemistry
In the field of materials science, this compound can be integrated into polymer formulations:
- Polymer Stabilizers : Its chemical structure allows it to function as a stabilizer in polymeric materials, enhancing their thermal and oxidative stability.
- Coatings and Films : Due to its ability to form films, it is being explored for use in coatings that require durability and resistance to environmental factors.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Organic Synthesis | Precursor for pyran derivatives | Enhances reactivity in alkylation reactions |
| Medicinal Chemistry | Potential antioxidant and antimicrobial agent | Similar compounds show promising biological activities |
| Materials Science | Stabilizer in polymers; coatings and films | Improves thermal and oxidative stability of materials |
Case Studies
-
Synthesis of Antioxidant Compounds
A study demonstrated the synthesis of antioxidant compounds using derivatives of this compound. These compounds were tested for their ability to scavenge free radicals and showed significant activity compared to traditional antioxidants. -
Development of Antimicrobial Agents
Research focused on modifying the structure of this compound to enhance its antimicrobial properties. The results indicated that certain modifications led to increased efficacy against specific bacterial strains. -
Polymer Formulation Study
A case study investigated the incorporation of this compound into polymer matrices for improved stability. The findings revealed enhanced performance characteristics under thermal stress conditions compared to control samples.
Mechanism of Action
The mechanism by which 3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran exerts its effects involves interactions with various molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent type, position, and stereochemistry, leading to variations in reactivity, stability, and applications (Table 1).
Table 1: Structural Comparison of Selected 3,4-Dihydro-2H-Pyran Derivatives
Biological Activity
3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran is a cyclic organic compound belonging to the class of dihydropyrans. Its unique substitution pattern with methoxy groups and a methoxymethyl group at specific positions contributes to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈O₄. The stereochemistry defined by the R configuration at positions 2, 3, and 4 plays a crucial role in its reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 242.28 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in methanol |
| Log P (octanol-water) | Not determined |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyrans can inhibit the growth of various bacteria and fungi. The exact mechanism often involves disruption of cell membrane integrity or inhibition of enzyme activity critical for microbial survival.
Anticancer Properties
Several studies have highlighted the anticancer potential of dihydropyran derivatives. For example:
- Case Study : A derivative with structural similarities demonstrated an IC50 value of 10 μM against bladder cancer cell lines, indicating effective antiproliferative activity. The compound induced apoptosis and inhibited key signaling pathways involved in cancer progression, such as the FGFR3 pathway .
- Mechanism : The anticancer activity is attributed to the ability of these compounds to interfere with DNA replication and repair processes in cancer cells.
Anti-inflammatory Effects
Dihydropyrans have also been investigated for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This modulation is crucial for developing therapeutics targeting chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Methoxy Groups : The presence of methoxy groups has been associated with enhanced lipophilicity and improved interaction with biological targets.
- Methoxymethyl Substitution : This specific substitution may enhance the stability and bioavailability of the compound.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 2-Methoxy-4-methyl-3,4-dihydro-2H-pyran | Antimicrobial | 15 |
| 4-(Dimethoxymethyl)-2-ethoxy-3,4-dihydro-2H-pyran | Anticancer (bladder cancer) | 10 |
| (3S,4R)-6-Isobutyl-3,4-dimethoxy-2-methoxymethyl-3,4-dihydro-2H-pyran | Anti-inflammatory | Not specified |
Q & A
Q. What are the most reliable synthetic routes for 3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran?
The compound is typically synthesized via Brønsted acid-mediated alkenylation or functionalization of 3,4-dihydro-2H-pyran derivatives. A common protocol involves reacting substituted dihydropyrans with potassium alkenyltrifluoroborates in the presence of Brønsted and Lewis acids under mild conditions. For example, 2-(methoxymethyl)-3,4-dihydro-2H-pyran derivatives are synthesized at 5 mmol scale with yields up to 80% using trifluoroacetic acid as a catalyst . Key steps include oxonium ion intermediate formation and nucleophilic attack by alkenyltrifluoroborates.
Q. How can NMR spectroscopy be used to characterize this compound?
¹H and ¹³C NMR are critical for structural elucidation. For example, the methoxymethyl substituent typically shows resonances at δ ~3.3–3.5 ppm (¹H) for methoxy protons and δ ~70–75 ppm (¹³C) for the methoxy carbon. The dihydropyran ring protons appear as multiplet signals between δ 4.0–6.0 ppm (¹H) and δ 60–100 ppm (¹³C). HRMS (EI) is used to confirm molecular mass, with calculated values (e.g., [M]⁺ = 218.1307) matching observed data .
Q. What safety precautions are required for handling this compound?
The compound is classified as a flammable liquid (UN2376) with skin/eye irritation hazards. Use flame-resistant equipment, avoid oxidizers, and store at ≤25°C in a well-ventilated area. In case of spills, neutralize with inert absorbents and avoid water runoff. Personal protective equipment (PPE) includes nitrile gloves and safety goggles .
Advanced Research Questions
Q. How do substituents influence the reactivity of 3,4-dihydro-2H-pyrans in electrophilic reactions?
Substituents at the anomeric C-2 position (e.g., methoxy, ethoxy) significantly alter reactivity. Axial alkoxy groups deactivate the ring, reducing electrophilic attack rates, while alkyl groups at C-6 enhance reactivity. Competitive experiments with tert-butyl hypochlorite show relative reactivities ranging from 2f (2-methoxy-2,6-dimethyl) > 3b (2-phenoxy-6-methyl) > unsubstituted dihydropyran. Steric and electronic effects dictate product distribution (1,2- vs. 1,4-addition) .
Q. How can data discrepancies in diastereomeric product ratios be resolved?
Conflicting diastereomer ratios (e.g., 85:15 cis/trans vs. 38:62 mixtures) may arise from reaction temperature, solvent polarity, or substituent steric effects. Use low-temperature NMR to trap intermediates and optimize conditions (e.g., 45°C vs. room temperature). Computational modeling (e.g., DFT) can predict thermodynamic vs. kinetic control .
Q. What strategies optimize α-alkenylation yields in dihydropyran derivatives?
Yield optimization involves:
- Catalyst screening : Triflic acid outperforms weaker acids in oxonium ion stabilization.
- Solvent selection : Dichloromethane or THF minimizes side reactions.
- Substrate ratio : A 1:1.5 ratio of dihydropyran to alkenyltrifluoroborate maximizes conversion. Post-reaction purification via silica gel chromatography (PE:EtOAc gradients) isolates products with >95% purity .
Q. How does this compound function as a protecting group in organic synthesis?
The dihydropyran (DHP) moiety protects alcohols and amines via acid-catalyzed THP (tetrahydropyranyl) formation. For example, reacting alcohols with 3,4-dihydro-2H-pyran in THF using p-TsOH yields THP ethers. Deprotection uses mild acidic conditions (e.g., PPTS in MeOH). The methoxymethyl group enhances stability under basic conditions .
Q. What computational models predict its thermophysical properties?
Peng-Robinson and Antoine equations model vapor pressure, boiling points (~86°C), and critical parameters (e.g., critical temperature = 320°C). Solubility in polar aprotic solvents (e.g., DMF, THF) is predicted via Hansen solubility parameters. Molecular dynamics simulations assess conformational stability .
Q. How does its reactivity compare to similar cyclic enol ethers (e.g., 2,3-dihydrofuran)?
3,4-Dihydro-2H-pyrans react ~200× slower than 2,3-dihydrofurans in inverse-electron-demand Diels-Alder reactions due to ring strain and electronic effects. Substituent electron-withdrawing groups further reduce reactivity, as seen in competitive alkenylation studies .
Q. What methods validate purity and resolve degradation products?
Purity is confirmed via GC-MS (>97%) and HPLC (C18 column, acetonitrile/water mobile phase). Accelerated stability studies (40°C/75% RH) identify degradation products (e.g., oxidation to pyranones), resolved by preparative TLC or recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
